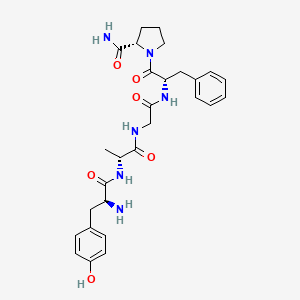![molecular formula C23H26N4O B12919795 {1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol CAS No. 88300-46-3](/img/structure/B12919795.png)
{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol: is a complex organic compound that features a triazine ring substituted with p-tolyl groups and a piperidine ring attached to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol typically involves multi-step organic reactionsThe piperidine ring is then attached through nucleophilic substitution reactions, and finally, the methanol group is introduced via reduction or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce a variety of functional groups onto the triazine or piperidine rings .
科学的研究の応用
Chemistry: In chemistry, (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its triazine and piperidine moieties are known to interact with biological targets, making it a candidate for the development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of catalysts and other functional materials .
作用機序
The mechanism of action of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can engage in ionic and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)ethanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)propanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)butanol
Uniqueness: The uniqueness of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
特性
CAS番号 |
88300-46-3 |
|---|---|
分子式 |
C23H26N4O |
分子量 |
374.5 g/mol |
IUPAC名 |
[1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C23H26N4O/c1-16-3-7-19(8-4-16)21-22(20-9-5-17(2)6-10-20)25-26-23(24-21)27-13-11-18(15-28)12-14-27/h3-10,18,28H,11-15H2,1-2H3 |
InChIキー |
DWAFAUHPWORYEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)CO)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


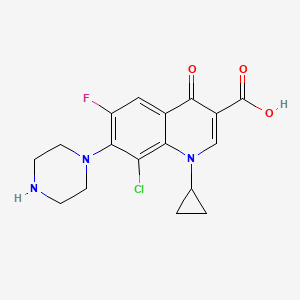
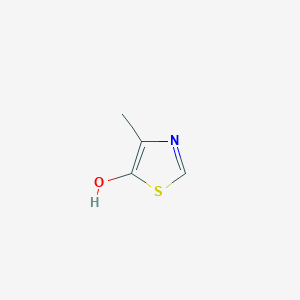
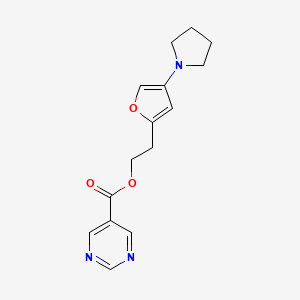

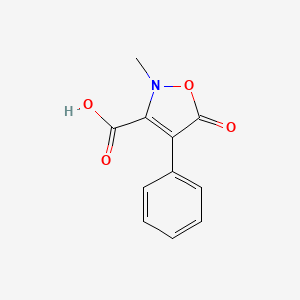
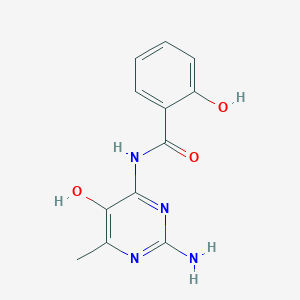
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
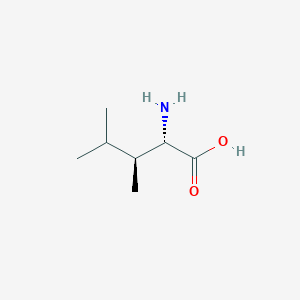
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
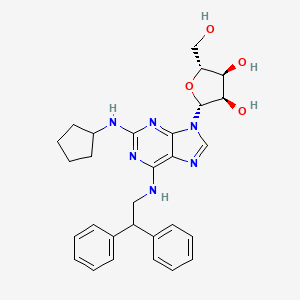

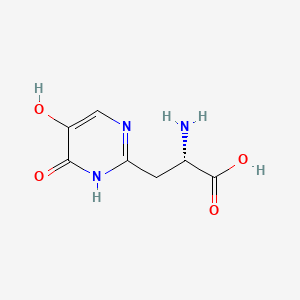
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
